molecular formula C21H21N3O5S3 B2774696 4-(N,N-diallylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 361481-72-3

4-(N,N-diallylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2774696
CAS No.: 361481-72-3
M. Wt: 491.6
InChI Key: HDNNYHHONGPYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-diallylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a benzo[d]thiazol-2-yl group and a diallylsulfamoyl group

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S3/c1-4-12-24(13-5-2)32(28,29)16-8-6-15(7-9-16)20(25)23-21-22-18-11-10-17(31(3,26)27)14-19(18)30-21/h4-11,14H,1-2,12-13H2,3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNNYHHONGPYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diallylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation of the benzo[d]thiazole core using methylsulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting the benzo[d]thiazole derivative with 4-aminobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Diallylsulfamoyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or sulfonyl groups, converting them to amines or thiols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(N,N-diallylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The presence of the benzo[d]thiazole moiety is particularly interesting, as this scaffold is known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, its ability to undergo various chemical reactions makes it suitable for the synthesis of polymers or other advanced materials.

Mechanism of Action

The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety may bind to specific sites on proteins, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-diallylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide: Unique due to the combination of the benzo[d]thiazole and diallylsulfamoyl groups.

    4-(N,N-diallylsulfamoyl)-N-(benzo[d]thiazol-2-yl)benzamide: Lacks the methylsulfonyl group, which may affect its chemical reactivity and biological activity.

    4-(N,N-diallylsulfamoyl)-N-(6-(methylsulfonyl)phenyl)benzamide: Lacks the benzo[d]thiazole moiety, which could result in different biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 4-(N,N-diallylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic molecule characterized by the presence of sulfonamide and benzothiazole moieties. These structural features suggest significant potential for biological activity, particularly in enzyme inhibition and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Features

The compound's structure can be broken down into key components:

  • Sulfonamide Group : Known for its ability to inhibit various enzymes, particularly carbonic anhydrases and proteases.
  • Benzothiazole Moiety : Associated with antimicrobial and anticancer activities in other compounds.

These features indicate that the compound could exhibit a range of biological activities, making it a candidate for further pharmacological exploration.

Enzyme Inhibition

Sulfonamides are well-documented for their role as enzyme inhibitors. The specific sulfonamide linkages in this compound suggest potential inhibitory effects on:

  • Carbonic Anhydrases : Enzymes crucial for maintaining acid-base balance and fluid secretion.
  • Proteases : Enzymes involved in protein degradation, which can be targeted in cancer therapy.

The presence of the benzothiazole ring enhances the likelihood of interaction with biological targets, potentially leading to anticancer effects through inhibition of tumor growth.

Antimicrobial Properties

Benzothiazole derivatives have been reported to possess antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various pathogens, including:

  • Gram-positive and Gram-negative bacteria
  • Fungi such as Candida albicans and Aspergillus fumigatus

The potential antimicrobial activity of this compound can be hypothesized based on these precedents.

Case Studies and Experimental Data

  • Cytotoxicity Studies : A study evaluating related benzothiazole compounds showed marked cytotoxicity against human lymphocytes (CC(50)=4-9 µM). This suggests that similar compounds could be effective against cancer cell lines, warranting further investigation into the cytotoxic effects of our compound on various tumor types .
  • Antimicrobial Testing : In vitro testing of benzothiazole derivatives has demonstrated varying degrees of antimicrobial activity. For instance, compounds were evaluated against Staphylococcus aureus and Salmonella spp., indicating that modifications in structure can lead to enhanced antimicrobial efficacy .
  • Enzyme Inhibition Assays : Preliminary assays on related sulfonamide compounds suggest a strong potential for enzyme inhibition. The specific interactions with carbonic anhydrase isoforms could provide insights into the therapeutic applications of the compound in conditions where enzyme modulation is beneficial .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-fluorophenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamideSulfonamide groupsPotential enzyme inhibitors
Benzothiazole derivativesBenzothiazole ringAntimicrobial and anticancer activities
Sulfonamide-linked benzothiazolesSimilar functional groupsInhibitors of endothelial lipase

This table illustrates how structural similarities may correlate with biological activities, emphasizing the relevance of the sulfonamide and benzothiazole functionalities in drug development.

Q & A

Q. What are the key synthetic pathways for 4-(N,N-diallylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions. A primary route involves coupling 6-(methylsulfonyl)benzo[d]thiazol-2-amine with 4-(N,N-diallylsulfamoyl)benzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl by-products. Reaction conditions (temperature: 0–5°C for exothermic control, inert atmosphere) are critical to minimize side reactions. Purification employs column chromatography or recrystallization using solvents like ethanol or dichloromethane .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and bonding. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FT-IR) identifies functional groups (e.g., sulfonyl, amide). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with ≥95% purity thresholds for biological assays .

Q. What preliminary biological assays are recommended to evaluate its antimicrobial and anticancer potential?

  • Methodological Answer : For antimicrobial screening:
  • Bacterial/Fungal Strains : Use standard strains (e.g., S. aureus, E. coli, C. albicans) in broth microdilution assays (MIC/MBC/MFC values).
  • Anticancer Activity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate apoptosis via flow cytometry .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacokinetic properties without compromising bioactivity?

  • Methodological Answer :
  • Sulfamoyl Group Optimization : Replace diallyl groups with cyclic amines (e.g., piperazine) to improve solubility and metabolic stability.
  • Benzothiazole Halogenation : Introduce fluorine or chlorine at the 6-position to enhance target binding (e.g., kinase inhibition).
  • Prodrug Design : Mask polar groups (e.g., methylsulfonyl) with ester linkages for enhanced bioavailability .

Q. What experimental strategies address contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (ATCC-validated), culture conditions, and control compounds.
  • Mechanistic Profiling : Employ target-specific assays (e.g., enzyme inhibition kinetics for sulfonamide-sensitive pathways) to resolve off-target effects.
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify structure-activity trends .

Q. How do the diallylsulfamoyl and methylsulfonyl groups influence molecular interactions in biological systems?

  • Methodological Answer :
  • Diallylsulfamoyl : Enhances lipophilicity and membrane permeability but may reduce metabolic stability due to allyl oxidation. Molecular docking studies suggest interactions with hydrophobic enzyme pockets.
  • Methylsulfonyl : Acts as a hydrogen-bond acceptor, stabilizing interactions with serine/threonine residues in kinases. Validate via site-directed mutagenesis or X-ray crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.